5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole
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Overview
Description
5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole is a chemical compound with the molecular formula C14H9Cl2NOS . It is part of a class of compounds known as benzoxazoles, which have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoxazole ring substituted with a chloro group at the 5-position and a (3-chlorobenzyl)sulfanyl group at the 2-position .Scientific Research Applications
Quantum Mechanical Studies and Light Harvesting
A study focused on quantum mechanical studies of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including those with similar structural features, highlights their potential light harvesting properties. This research suggests applications in the development of novel inhibitor molecules for the Topoisomerase II enzyme and in the design of dye-sensitized solar cells (DSSCs) due to their efficient light harvesting capabilities (Sheena Mary et al., 2019).
Antifungal Activity
Another application is found in the synthesis of novel tetrazole derivatives containing benzothiazole and benzoxazole moieties for antifungal purposes. These compounds have been evaluated for their activity against various molds and yeasts, showing significant sensitivity and demonstrating the potential for developing new antifungal agents (Łukowska-Chojnacka et al., 2016).
Antimicrobial and Antitubercular Activities
Research into novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole compounds has been conducted, showing a range of activities including antimicrobial, antioxidant, and antitubercular effects. These compounds display potent docking scores with antitubercular receptors, indicating their relevance in treating tuberculosis (Fathima et al., 2021).
Antioxidant and Anthelmintic Activities
Further, dichloro substituted benzoxazole-triazolo-thione derivatives have been synthesized and evaluated for their in vitro antioxidant and anthelmintic activities. Molecular docking studies have also been performed to assess their potential as inhibitors, providing insights into their use in medical chemistry for therapeutic applications (Satyendra et al., 2011).
Future Directions
Benzoxazole derivatives, such as 5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole, have shown promise in various areas of medicinal chemistry. Future research could focus on exploring their potential in treating various diseases, improving their synthesis methods, and understanding their mechanisms of action .
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole are currently unknown
Biochemical Pathways
Benzoxazole derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad range of activities associated with benzoxazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds, and the specific type of cells or tissues in which the compound is present
Properties
IUPAC Name |
5-chloro-2-[(3-chlorophenyl)methylsulfanyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NOS/c15-10-3-1-2-9(6-10)8-19-14-17-12-7-11(16)4-5-13(12)18-14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJOWWPHUZDXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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